7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride
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Overview
Description
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is a chemical compound with potential applications ranging from drug synthesis to catalyst development. It is a solid substance stored at room temperature under an inert atmosphere . The compound has a molecular weight of 133.62 .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid, Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), followed by NaH-mediated intramolecular cyclization .Molecular Structure Analysis
The molecular structure of 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is represented by the linear formula C6H12ClN . The InChI code for the compound is 1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 133.62 and is a solid at room temperature . It is stored under an inert atmosphere . The compound’s IUPAC name is 7-azabicyclo[2.2.1]heptane hydrochloride .Scientific Research Applications
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Chemical Synthesis
- Summary of Application : 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes . This compound is synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
- Methods of Application : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
- Results or Outcomes : The reaction is efficient and can be used with a variety of substrates. The resulting products can be further functionalized to create a library of bridged aza-bicyclic structures .
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Fluorescent Dye Research
- Summary of Application : 7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride has been used as an electron donating auxochrome group in the synthesis of a highly fluorescent sulforhodamine dye .
- Methods of Application : The dye was designed and synthesized using 7-azabicylco[2.2.1]heptyl moieties as the electron donating auxochrome groups .
- Results or Outcomes : The new dye has higher fluorescent quantum yields (Phi = 0.95 vs Phi = 0.65 at 20 degrees C), emission efficiencies that are invariant in the 20–> 60 degrees C temperature range (Phi = 0.95 vs Phi = 0.38 at 60 degrees C), and fluorescence lifetimes that increase with a rise in temperature (20 --> 60 degrees C) as compared to a decrease for the benchmark dye (3.8 --> 3.9 vs 2.8 --> 1.7 ns) . Importantly, photostability studies found the azabicyclic rhodamine to be many times more stable than its tetramethyl analogue .
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Pharmaceutical Testing
- Summary of Application : This compound is used in pharmaceutical testing .
- Methods of Application : The specific methods of application in pharmaceutical testing can vary widely depending on the specific test being conducted .
- Results or Outcomes : The outcomes of these tests can also vary widely, but the use of this compound can help ensure accurate results .
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Material Science
- Summary of Application : This compound has applications in the field of material science .
- Methods of Application : The specific methods of application in material science can vary widely depending on the specific research or experiment being conducted .
- Results or Outcomes : The outcomes of these experiments can also vary widely, but the use of this compound can contribute to the advancement of material science .
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Chemical Research
- Summary of Application : This compound is used in chemical research, particularly in the construction of complex molecular structures .
- Methods of Application : The specific methods of application in chemical research can vary widely depending on the specific research or experiment being conducted .
- Results or Outcomes : The outcomes of these experiments can also vary widely, but the use of this compound can contribute to the advancement of chemical research .
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Pharmaceutical Manufacturing
- Summary of Application : This compound is used in the manufacturing of pharmaceuticals .
- Methods of Application : The specific methods of application in pharmaceutical manufacturing can vary widely depending on the specific drug being produced .
- Results or Outcomes : The outcomes of these processes can also vary widely, but the use of this compound can help ensure the production of high-quality pharmaceuticals .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-2-ylmethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLTTVHEBMMKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride |
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